(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane
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Overview
Description
(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane is an organic compound characterized by the presence of a bromoethyl group attached to a cyclopropylcyclopropane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane typically involves the reaction of cyclopropylcyclopropane with a bromoethylating agent under controlled conditions. One common method involves the use of bromoethane in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), aprotic solvents (e.g., DMF, THF), strong bases (e.g., NaH, KOtBu).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), inert atmosphere (e.g., nitrogen or argon).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms with the bromoethyl group converted to an ethyl group or other reduced functionalities.
Scientific Research Applications
(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The cyclopropylcyclopropane structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1-(2-Chloroethyl)-2-cyclopropylcyclopropane
- (1S,2S)-1-(2-Iodoethyl)-2-cyclopropylcyclopropane
- (1S,2S)-1-(2-Fluoroethyl)-2-cyclopropylcyclopropane
Uniqueness
(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
IUPAC Name |
(1S,2S)-1-(2-bromoethyl)-2-cyclopropylcyclopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLRGZIBVFJYMW-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2C[C@H]2CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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